TAAR1 Agonist Potency: 15-Fold Higher Affinity for Human vs. Mouse Receptor
In functional cAMP accumulation assays using recombinant HEK293 cells, 3-amino-N,N,N-trimethyl-1-propanaminium chloride demonstrates species-dependent TAAR1 activation. The compound exhibits an EC50 of 27 nM at human TAAR1 [1] compared to an EC50 of 410 nM at mouse TAAR1 [2], representing a 15.2-fold higher potency for the human receptor. This species-specificity is not observed for many structurally related amine-containing compounds [3] and positions the compound as a valuable tool for investigating human-relevant TAAR1 pharmacology.
| Evidence Dimension | TAAR1 functional agonist activity (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 27 nM (human TAAR1); EC50 = 410 nM (mouse TAAR1) |
| Comparator Or Baseline | Human TAAR1 vs. Mouse TAAR1 (same compound, species comparison) |
| Quantified Difference | 15.2-fold higher potency at human TAAR1 (27 nM vs. 410 nM) |
| Conditions | HEK293 cells expressing recombinant human or mouse TAAR1; cAMP accumulation measured by BRET assay after 20-30 min incubation |
Why This Matters
This species-specific potency differential makes the compound uniquely suitable for human TAAR1-targeted research, whereas generic analogs may lack this defined selectivity profile.
- [1] BindingDB. BDBM50158476 (CHEMBL3781589): Agonist activity at human TAAR1 expressed in HEK293 cells (EC50=27 nM). View Source
- [2] BindingDB. BDBM50227975 (CHEMBL4087775): Agonist activity at mouse TAAR1 expressed in HEK293 cells (EC50=410 nM). View Source
- [3] Chiellini, G., et al. (2017). Targeting species-specific trace amine-associated receptor 1 ligands: to date perspective of the rational drug design process. Expert Opinion on Therapeutic Patents, 27(5), 561-572. View Source
